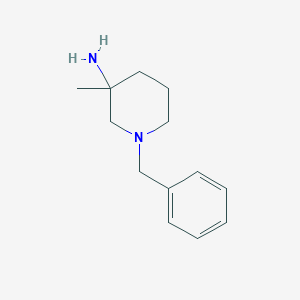

1-Benzyl-3-methylpiperidin-3-amine

描述

Contextualization of Piperidine (B6355638) Derivatives in Chemical Research

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast number of natural products and synthetic molecules. mdpi.com Its derivatives are integral to medicinal chemistry and are found in numerous classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. mdpi.com The prevalence of the piperidine ring is attributed to its ability to confer favorable physicochemical properties to a molecule, such as basicity and lipophilicity, which can enhance biological activity. Research into piperidine derivatives is a dynamic area of organic synthesis, with continuous efforts to develop novel and efficient methods for their preparation and functionalization. mdpi.com These efforts are driven by the perpetual need for new therapeutic agents and functional materials.

Structural Features of 1-Benzyl-3-methylpiperidin-3-amine and Related Isomers

This compound, identified by the CAS number 1230135-44-0, is a tertiary amine featuring a piperidine ring. bldpharm.com Its structure is characterized by a benzyl (B1604629) group attached to the nitrogen atom and both a methyl group and an amino group bonded to the carbon at the 3-position. This creates a quaternary carbon center at the C3 position, a notable structural feature.

The specific placement of substituents gives rise to various isomers, each with potentially distinct chemical and physical properties. For instance, (R)-1-benzylpiperidin-3-amine (CAS 168466-84-0) lacks the methyl group at the 3-position. chemscene.comforecastchemicals.com Another isomer is 1-Benzyl-4-methyl-3-(methylamino)piperidine, where the methyl group is at the 4-position and also on the amino group. bldpharm.com The precursor, 1-Benzyl-3-methyl-4-piperidone (B123424) (CAS 34737-89-8), is a ketone that can be converted to the amine. chemicalbook.com

The properties of these related compounds provide insight into the general characteristics that can be expected for this class of molecules.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

|---|---|---|---|---|

| This compound | 1230135-44-0 | C13H20N2 | 204.31 | Not specified |

| (R)-1-Benzylpiperidin-3-amine | 168466-84-0 | C12H18N2 | 190.28 | Solid |

| 4-Amino-1-benzylpiperidine | 50541-93-0 | C12H18N2 | 190.28 | Liquid |

| 1-Benzyl-N-methylpiperidin-3-amine | 21512534 (CID) | C13H20N2 | 204.31 | Not specified |

Data compiled from sources bldpharm.comchemscene.comchemicalbook.comsigmaaldrich.comnih.gov. Please note that detailed experimental data for this compound is not widely available in published literature.

Overview of Research Trajectories for Complex Amine Scaffolds in Organic Synthesis

The synthesis of complex amine scaffolds, such as substituted piperidines, is a major focus of contemporary organic synthesis. Research is geared towards the development of stereoselective and efficient synthetic routes to access structurally diverse molecules. The presence of chiral centers in many biologically active piperidines makes the development of asymmetric syntheses particularly important. google.compatsnap.com

Common strategies for the synthesis of 3-aminopiperidine derivatives include the reduction of corresponding piperidones and the functionalization of piperidine precursors. For example, 1-benzyl-3-methyl-4-piperidone can be synthesized and subsequently converted to the corresponding amine. chemicalbook.comprepchem.com The synthesis of chiral 3-aminopiperidines has been achieved through methods such as the resolution of racemic mixtures and asymmetric synthesis starting from chiral precursors. google.compatsnap.com The benzyl group is often used as a protective group for the nitrogen atom, which can be removed at a later stage of the synthesis to allow for further functionalization. mdpi.com The ongoing research in this area aims to provide chemists with a versatile toolbox for the construction of complex amine-containing molecules with potential applications in various fields of science.

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-3-methylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-13(14)8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCJHFSAQOVXDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101268622 | |

| Record name | 3-Methyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1230135-44-0 | |

| Record name | 3-Methyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1230135-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(phenylmethyl)-3-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 1 Benzyl 3 Methylpiperidin 3 Amine

Retrosynthetic Analysis Approaches to the Piperidine (B6355638) Core

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For 1-benzyl-3-methylpiperidin-3-amine, a primary disconnection severs the bond between the piperidine nitrogen and the benzyl (B1604629) group. This leads to the key intermediate, 3-methylpiperidin-3-amine, and a benzyl halide.

Further disconnection of the 3-methylpiperidin-3-amine intermediate can proceed in several ways. One approach involves breaking the C-N and C-C bonds at the C3 position, suggesting a precursor like 1-benzyl-3-piperidone. sigmaaldrich.comsigmaaldrich.com This ketone could then undergo reactions to introduce both the methyl and amino groups simultaneously or sequentially. For instance, a Strecker synthesis on 1-benzyl-3-piperidone could install the 3-amino-3-carbonitrile moiety, which can be further manipulated. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Another retrosynthetic strategy involves the complete deconstruction of the piperidine ring itself. This points toward acyclic precursors that can be cyclized. For example, a suitably substituted diamine, such as 2-methyl-1,5-diaminopentane, could undergo intramolecular cyclization to form the 3-methylpiperidine (B147322) skeleton. google.com

Multi-Step Synthesis Strategies from Diverse Starting Materials

A common and versatile starting point for the synthesis of substituted piperidines is the functionalization of a pyridine (B92270) ring, followed by its reduction. organic-chemistry.org For this compound, a logical precursor is 3-methylpyridine (B133936) (3-picoline). wikipedia.org

The general strategy involves several key transformations:

Activation and Functionalization : The pyridine ring, being electron-deficient, is often resistant to electrophilic substitution. youtube.com Therefore, strategies may involve initial N-oxidation or the introduction of an activating group. A more direct approach involves the introduction of a nitro group, often at a position amenable to further transformation, followed by its reduction to an amine. mdpi.comacs.orgnih.gov For instance, nitration of a pyridine derivative can be followed by catalytic reduction to the corresponding aminopyridine. nih.govrsc.org

Ring Reduction : The aromatic pyridine ring must be reduced to the saturated piperidine ring. This is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum, or nickel, often under pressure. organic-chemistry.org The reduction of pyridinium (B92312) salts, formed by reacting the pyridine with an alkyl halide like benzyl chloride, is another effective method. researchgate.net

A plausible, though complex, route starting from 3-picoline could involve ammoxidation to 3-cyanopyridine, followed by hydrolysis, Curtius rearrangement to introduce an amino group, and subsequent reduction of the ring. wikipedia.org A more direct, documented approach for a related compound involves the reaction of 4-methylpicoline with benzyl chloride to form the N-benzylpyridinium salt, which is then selectively reduced. researchgate.net

Building the piperidine ring from acyclic precursors offers high flexibility in introducing substituents. organic-chemistry.orgnih.gov

Intramolecular Cyclization : One powerful method is the intramolecular cyclization of a linear molecule containing both an amine and a reactive functional group. For instance, 2-methyl-1,5-diaminopentane can be catalytically cyclized to yield 3-methylpiperidine. google.com This process is typically performed in the gas phase over a catalyst at high temperatures. google.com Another strategy involves the cyclization of amino alcohols. organic-chemistry.org

Dieckmann Condensation : This intramolecular Claisen condensation of a diester can be used to form a cyclic β-keto ester. A precursor containing a nitrogen atom within the carbon chain can be cyclized to form a piperidone derivative, such as 1-benzyl-4-oxo-3-piperidinecarboxylate, which serves as a versatile intermediate. sigmaaldrich.comgoogle.com

Ring Expansion and Rearrangements : More advanced methods include the ring expansion of smaller rings, like prolinols or aziridines, to form the piperidine skeleton. niscpr.res.inresearchgate.netwhiterose.ac.uk

The introduction of the specific substituents is a critical phase of the synthesis.

Introduction of the 3-Amino-3-Methyl Group : A highly effective method for creating the α-amino acid-like C3-substituted pattern is the Strecker synthesis. wikipedia.orgyoutube.commasterorganicchemistry.com This reaction, when applied to a ketone such as 1-benzyl-3-piperidone, involves treatment with an ammonia (B1221849) source and a cyanide source (like HCN or KCN) to form an intermediate α-aminonitrile. masterorganicchemistry.comorganic-chemistry.org Subsequent hydrolysis of the nitrile group furnishes the desired 3-amino-3-carboxylic acid, which can be decarboxylated, or the aminonitrile can be reduced to the diamine. In this case, a variation using a methylamine (B109427) source and subsequent reduction would be required.

N-Benzylation : The benzyl group is typically introduced onto the piperidine nitrogen via nucleophilic substitution. rsc.org This reaction involves treating the secondary amine (e.g., 3-methylpiperidin-3-amine) with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the acid byproduct. rsc.orgquickcompany.in This step can be performed either early in the synthesis to create an intermediate like 1-benzyl-3-piperidone google.com or as a final step on a pre-formed piperidine core. quickcompany.in

Key Reaction Transformations in this compound Synthesis

N-acylation and N-benzylation are fundamental reactions in the synthesis of piperidine derivatives.

N-Acylation : This reaction involves treating the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride. While not always a direct step in forming the final product, N-acylation is crucial for protecting the nitrogen atom during other chemical transformations. For example, a Boc (tert-butoxycarbonyl) group can be introduced to protect the amine, which can later be removed under acidic conditions. niscpr.res.inresearchgate.net This strategy allows for selective reactions on other parts of the molecule without interference from the reactive piperidine nitrogen.

N-Benzylation : This is a key C-N bond-forming reaction to produce the final target molecule or a key intermediate. The reaction proceeds via an SN2 mechanism where the nucleophilic piperidine nitrogen attacks the electrophilic benzylic carbon of a benzyl halide. The choice of reaction conditions can influence the efficiency of the benzylation.

| Reaction | Reagents | Base | Solvent | Purpose |

| N-Benzylation | Benzyl chloride, Benzyl bromide | K₂CO₃, Na₂CO₃, Et₃N | Dichloromethane (B109758) (CH₂Cl₂), Dimethylformamide (DMF) | Introduction of the N-benzyl group. rsc.orgquickcompany.inchemicalbook.comunisi.it |

| N-Acylation (Boc Protection) | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Triethylamine (Et₃N), DMAP | Chloroform (CHCl₃) | Protection of the piperidine nitrogen for subsequent reactions. niscpr.res.inresearchgate.net |

| Reductive Amination | Glycine ethyl ester, Benzylamine (B48309) | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (CH₂Cl₂) | Formation of C-N bonds to build the piperidine core or add substituents. nih.gov |

This table provides an interactive overview of common reactions used in the synthesis.

Reduction Methodologies (e.g., Sodium Borohydride, Lithium Aluminum Hydride, Catalytic Hydrogenation)

The reduction of a nitro group precursor is a common strategy for introducing the amine functionality in the synthesis of this compound. Several reducing agents can be employed for this transformation, each with its own advantages and limitations.

Sodium Borohydride (NaBH₄) is a mild reducing agent. orientjchem.orgrsc.org While it does not typically reduce nitro groups on its own under standard conditions, its reactivity can be enhanced by using it in combination with transition metal salts like nickel(II) chloride or nickel(II) acetate. orientjchem.orgasianpubs.org This combination generates a black precipitate, likely a nickel boride, which catalyzes the reduction. asianpubs.org The system of NaBH₄ and NiCl₂·6H₂O in aqueous acetonitrile (B52724) has been shown to be effective for the reduction of nitroarenes to their corresponding amines at room temperature. asianpubs.org

Lithium Aluminum Hydride (LiAlH₄) is a powerful and less selective reducing agent compared to sodium borohydride. wikipedia.orgmasterorganicchemistry.com It is capable of reducing a wide range of functional groups, including nitro groups, to amines. wikipedia.orgbloomtechz.com However, its high reactivity necessitates careful control of reaction conditions, and it can sometimes lead to over-reduction. bloomtechz.com The choice between LiAlH₄ and other reducing agents often depends on the presence of other functional groups in the molecule that need to be preserved. bloomtechz.com In some cases, modified LiAlH₄ reagents, such as a combination with aluminum chloride, can offer improved selectivity. bloomtechz.com

Catalytic Hydrogenation is another widely used method for the reduction of nitro groups. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or rhodium, under a hydrogen atmosphere. organic-chemistry.orgdtic.mil The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity and efficiency of the reduction. dtic.milnih.gov For instance, the hydrogenation of pyridine rings to piperidines is often accomplished using a nickel catalyst at elevated temperatures. dtic.mil

| Reducing Agent/System | Key Features | Relevant Precursors |

| Sodium Borohydride (NaBH₄) / Transition Metal Salt (e.g., NiCl₂) ** | Mild conditions, enhanced reactivity with catalyst. orientjchem.orgasianpubs.org | Nitro-substituted piperidine precursors. |

| Lithium Aluminum Hydride (LiAlH₄) | Powerful, broad functional group tolerance. wikipedia.orgmasterorganicchemistry.combloomtechz.com | Nitro-substituted piperidine precursors. |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) ** | Clean, effective for various reductions. organic-chemistry.orgdtic.mil | Nitro-substituted or unsaturated piperidine precursors. |

Reductive Amination Protocols (e.g., using Methylamine and Titanium(IV) Isopropoxide or Sodium Triacetoxyborohydride)

Reductive amination is a cornerstone of amine synthesis, providing a direct route to form C-N bonds. organic-chemistry.org This method is particularly relevant for the synthesis of this compound from a ketone precursor, such as 1-Benzyl-3-methylpiperidin-3-one. The process involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. libretexts.org

Sodium Triacetoxyborohydride (STAB) has emerged as a preferred reagent for reductive aminations due to its mild and selective nature. organic-chemistry.orgorganic-chemistry.orgchemicalbook.com It is particularly effective for one-pot procedures where the carbonyl compound, amine, and reducing agent are mixed together. organic-chemistry.orgacs.org STAB is less reactive towards ketones and aldehydes compared to the intermediate iminium ion, which minimizes side reactions. organic-chemistry.orgacs.org The reaction is typically carried out in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE), dichloromethane (DCM), or tetrahydrofuran (B95107) (THF). organic-chemistry.orgchemicalbook.comcommonorganicchemistry.com While generally efficient, STAB can be sensitive to water. chemicalbook.comcommonorganicchemistry.com

Titanium(IV) Isopropoxide (Ti(O-i-Pr)₄) serves as a Lewis acid catalyst and a water scavenger in reductive amination reactions. mdma.ch It facilitates the formation of the imine intermediate, which is then reduced by a hydride source like sodium borohydride. mdma.chingentaconnect.com This method is advantageous as it can be performed under neutral conditions, making it suitable for substrates with acid-sensitive functional groups. ingentaconnect.com The use of Ti(O-i-Pr)₄ can also prevent the over-alkylation of primary amines, leading to cleaner product formation. ingentaconnect.com A typical procedure involves stirring the ketone, amine, and Ti(O-i-Pr)₄, followed by the addition of sodium borohydride. mdma.ch

| Protocol | Reagents | Key Features |

| Sodium Triacetoxyborohydride (STAB) | Ketone, Amine, NaBH(OAc)₃ | Mild, selective, one-pot procedure. organic-chemistry.orgorganic-chemistry.orgchemicalbook.com |

| Titanium(IV) Isopropoxide | Ketone, Amine, Ti(O-i-Pr)₄, NaBH₄ | Lewis acid catalysis, suitable for acid-sensitive substrates, minimizes over-alkylation. mdma.chingentaconnect.com |

Acid-Catalyzed Hydrolysis Steps

Acid-catalyzed hydrolysis is a fundamental reaction in organic synthesis, often employed for the deprotection of certain functional groups or the conversion of intermediates. In the context of synthesizing precursors for this compound, hydrolysis can be a critical step. For instance, the conversion of an enol ether or a ketal protecting group to a ketone can be achieved through acid-catalyzed hydrolysis.

A specific example involves the hydrolysis of an N-(p-nitrosophenyl)-piperidine derivative. Heating this compound with an excess of aqueous sodium hydroxide (B78521) can lead to the cleavage of the N-phenyl bond, yielding piperidine. cdnsciencepub.com While this example illustrates a base-catalyzed hydrolysis, similar principles of cleaving specific bonds apply to acid-catalyzed processes. The choice of acid, its concentration, reaction temperature, and time are crucial parameters that need to be optimized to achieve the desired transformation without causing unwanted side reactions.

Nucleophilic Substitution Reactions in Precursor Derivatization

Nucleophilic substitution reactions are pivotal in building the carbon skeleton and introducing functional groups in the precursors of this compound. These reactions involve an electron-rich nucleophile attacking an electron-deficient electrophilic center, leading to the displacement of a leaving group.

A common application is the alkylation of amines. For example, the synthesis of N-benzylpiperidines can be achieved by reacting piperidine with benzyl chloride. researchgate.net Similarly, the synthesis of 1-benzyl-3-piperidone can involve the reaction of benzylamine with a suitable electrophile. google.com In some synthetic routes, intramolecular nucleophilic substitution is a key step for ring formation to construct the piperidine core. nih.gov The efficiency of these reactions depends on the nature of the nucleophile, the electrophile, the leaving group, and the solvent.

Process Optimization and Scale-Up Considerations in Research Synthesis

Transitioning a synthetic route from a laboratory research scale to a larger, more practical scale requires careful optimization of several factors to ensure efficiency, safety, and cost-effectiveness.

Key Optimization Parameters:

Reagent Selection: Choosing readily available, less toxic, and cost-effective reagents is paramount. For instance, while sodium triacetoxyborohydride is effective for reductive amination, its moisture sensitivity and cost might be a concern on a larger scale. quickcompany.ingoogleapis.com Alternative, more robust reducing agents might be explored.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and solvent choice can significantly impact yield and purity. For example, in reductive amination, the choice of solvent can influence reaction rates and selectivity. organic-chemistry.org

Work-up and Purification: Developing simple and efficient work-up and purification procedures is crucial for large-scale synthesis. This may involve moving from chromatographic purification to crystallization or distillation to isolate the final product. researchgate.net

Throughput and Safety: For multi-step syntheses, optimizing the throughput of each step is important. researchgate.net A thorough safety assessment of all reagents and reaction conditions is essential to prevent accidents, especially when handling pyrophoric or toxic substances like LiAlH₄ or sodium triacetoxyborohydride. bloomtechz.comquickcompany.ingoogleapis.com

A documented example of process optimization and scale-up is the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, where the hydroboration, oxidation, and reductive amination steps were carefully studied to optimize throughput for production in kilogram quantities. researchgate.netcarbogen-amcis.com

| Consideration | Key Aspects |

| Reagent Choice | Cost, availability, toxicity, and stability of reagents. quickcompany.ingoogleapis.com |

| Condition Optimization | Temperature, pressure, concentration, and reaction time to maximize yield and minimize byproducts. organic-chemistry.org |

| Purification Strategy | Shifting from chromatography to crystallization or distillation for scalability. researchgate.net |

| Safety and Throughput | Hazard analysis of reagents and reactions; streamlining steps for efficiency. bloomtechz.comresearchgate.net |

Stereochemical Control in 1 Benzyl 3 Methylpiperidin 3 Amine Synthesis

Challenges in Diastereoselective and Enantioselective Synthesis of Piperidine (B6355638) Derivatives

The synthesis of enantiomerically enriched 3-substituted piperidines is a significant challenge in organic synthesis. snnu.edu.cnnih.gov Piperidine rings are prevalent in many natural products and pharmaceuticals, making the development of effective synthetic routes a key area of research. snnu.edu.cnnih.govajchem-a.com

Stepwise construction of the piperidine ring often results in lengthy synthetic sequences and necessitates the use of stoichiometric chiral building blocks or resolution techniques to establish the desired absolute stereochemistry. snnu.edu.cnnih.gov A major hurdle is the development of a general and efficient asymmetric method for their synthesis. snnu.edu.cnnih.gov While various methods have been explored, many suffer from limitations. For instance, accessing 3-substituted piperidines through nucleophilic addition to pyridiniums is not a viable strategy. nih.gov

Furthermore, the dearomatization of pyridine (B92270), a common precursor, is an energetically demanding process. acs.org To circumvent this, strategies often involve the reduction and/or functionalization of pyridinium (B92312) salts. acs.org However, catalytic asymmetric functionalization of the resulting dihydropyridines is rare. snnu.edu.cn The synthesis of substituted dihydropyridines itself can be more challenging than starting from the parent pyridine. acs.org For example, while 2-methyl dihydropyridine (B1217469) can undergo asymmetric addition, attempts with 4-methyl dihydropyridine have been unsuccessful even at elevated temperatures. acs.org

Transition metal catalysis, a powerful tool in asymmetric synthesis, also faces challenges when applied to nitrogen-containing heterocycles due to potential catalyst poisoning. acs.org Additionally, some heterocyclic boronic acids, which can be used as coupling partners, are prone to rapid protodeborylation. acs.org These factors contribute to the ongoing difficulty in developing broadly applicable and efficient methods for the diastereoselective and enantioselective synthesis of piperidine derivatives like 1-Benzyl-3-methylpiperidin-3-amine.

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution remains a fundamental and widely practiced method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture into its constituent enantiomers. For chiral amines such as this compound, several resolution techniques are available.

Diastereomeric Salt Formation (e.g., with Ditoluoyl (L)-Tartaric Acid)

One of the most common and industrially viable methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orgpbworks.com This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, melting point, and boiling point. libretexts.orgpbworks.com These differences allow for their separation by methods like fractional crystallization. pbworks.comutm.my

A frequently used resolving agent for chiral amines is (+)-tartaric acid or its derivatives, such as ditoluoyl-(L)-tartaric acid. libretexts.orgpbworks.com The basic amino group of the racemic amine reacts with the acidic carboxyl groups of the tartaric acid derivative to form a pair of diastereomeric salts. pbworks.com Due to their differential solubility in a given solvent, one diastereomer will preferentially crystallize out of the solution. pbworks.com This less-soluble salt can then be isolated by filtration. Subsequently, the enantiomerically enriched amine can be recovered by treating the separated diastereomeric salt with a base to neutralize the acid. libretexts.org

The efficiency of this resolution process depends on several factors, including the choice of resolving agent, the solvent system, temperature, and the molar ratio of the resolving agent to the racemic substrate. utm.my While conceptually straightforward, the process can be tedious and may require multiple recrystallizations to achieve high enantiomeric purity. libretexts.org

Chromatographic Resolution Methods in Laboratory Synthesis

In the laboratory setting, chromatographic methods are indispensable for the separation of enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) utilizing chiral stationary phases (CSPs) are powerful analytical and preparative techniques for chiral resolution. mdpi.comchromatographyonline.com

CSPs are designed with a chiral selector that interacts differentially with the two enantiomers of a racemic compound, leading to different retention times and thus enabling their separation. mdpi.com Polysaccharide-based CSPs, for example, are widely used for the separation of chiral amines. researchgate.net The choice of mobile phase, including the use of acidic or basic additives, can significantly impact the separation efficiency. mdpi.comresearchgate.net For instance, the addition of a basic additive like diethylamine (B46881) is often crucial for the successful elution and separation of amines on certain CSPs. mdpi.com

SFC has emerged as a valuable alternative to HPLC for chiral separations, often providing faster analysis times and improved peak shapes. chromatographyonline.com Both techniques can be used for screening different CSPs and mobile phase compositions to identify the optimal conditions for resolving a specific racemic mixture. chromatographyonline.com While highly effective, chromatographic resolution at the preparative scale can be more resource-intensive compared to diastereomeric salt formation, particularly for large quantities of material. researchgate.net

Asymmetric Catalysis in Chiral Piperidine Ring Construction

Asymmetric catalysis offers a more elegant and atom-economical approach to obtaining enantiomerically pure compounds by directly creating the desired stereocenter in a catalytic manner. The development of chiral catalysts for the construction of the piperidine ring has been a major focus of research. nih.govdigitellinc.com

Chiral Ligand Design and Application in Hydrogenation

The heart of many asymmetric catalytic systems lies in the chiral ligand that coordinates to a metal center. nih.govwiley-vch.de The design and synthesis of effective chiral ligands are crucial for achieving high enantioselectivity. acs.org For a long time, C2-symmetric ligands were predominant in asymmetric catalysis. nih.gov However, nonsymmetrical ligands, such as P,N-ligands, have gained prominence and, in some cases, have shown superior performance. nih.gov

The development of modular chiral ligands allows for the fine-tuning of their steric and electronic properties to optimize catalyst activity and selectivity for a specific transformation. nih.gov A vast array of chiral phosphorus ligands have been developed and successfully applied in the asymmetric hydrogenation of various substrates. wiley-vch.de These ligands, when complexed with transition metals, create a chiral environment around the active site, directing the hydrogenation to one face of the prochiral substrate. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors (e.g., Rhodium, Iridium, Ruthenium Catalysts)

Transition metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds, including piperidine derivatives. wiley-vch.de Rhodium, iridium, and ruthenium complexes are among the most effective catalysts for this transformation. snnu.edu.cnnih.govnih.govdicp.ac.cnresearchgate.netresearchgate.net

Rhodium (Rh) -catalyzed asymmetric hydrogenation has become a valuable tool in the pharmaceutical industry for the synthesis of chiral drugs. rsc.orgsigmaaldrich.com Chiral rhodium complexes, typically featuring enantiopure phosphorus ligands, have been successfully used to hydrogenate various prochiral alkenes with high enantioselectivity. rsc.orgacs.org A notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines to furnish 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cnnih.gov

Iridium (Ir) catalysts have also shown great promise in the asymmetric hydrogenation of N-heterocycles. researchgate.netnih.govacs.org Iridium complexes with chiral ligands can effectively catalyze the hydrogenation of pyridinium salts to yield enantioenriched piperidines. researchgate.net Some iridium catalysts operate under remarkably mild conditions, such as at room temperature and atmospheric pressure of hydrogen gas. nih.gov Mechanistic studies have revealed that some iridium-catalyzed hydrogenations may proceed through an unusual outer-sphere pathway involving sequential proton and hydride transfer, rather than a conventional inner-sphere mechanism. nih.govacs.org Iridium-catalyzed transfer hydrogenation, using a hydrogen source like formic acid, also provides an efficient route to chiral piperidines. nih.govacs.org

Ruthenium (Ru) catalysts are also employed in the asymmetric synthesis of piperidines. nih.gov For instance, a two-step reduction of pyridine derivatives can be achieved where the key step is an asymmetric hydrogenation catalyzed by a chiral ruthenium(II) complex. nih.gov

The choice of metal and ligand is critical and depends on the specific substrate and desired outcome. The continuous development of new and more efficient catalysts is expanding the scope and applicability of asymmetric hydrogenation for the synthesis of complex chiral molecules like this compound.

Diastereoselective Synthesis Approaches and Isomer Control

The diastereoselective synthesis of substituted piperidines, including analogs of this compound, often involves carefully designed strategies to control the relative and absolute stereochemistry. Research into closely related compounds, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, provides valuable insights into potential synthetic routes that can be adapted to control the isomeric outcome of this compound.

One of the primary challenges lies in the creation of the two asymmetric centers on the piperidine ring. The preparation of the piperidine moiety can be complex and may necessitate a final chiral resolution step to separate the desired diastereomers. researchgate.net Several synthetic protocols have been developed for analogous structures, which can be theoretically applied to achieve diastereoselectivity for this compound.

Synthetic Strategies for Isomer Control:

Two notable strategies for the synthesis of the key (3R,4R)-disubstituted piperidine derivative, which can be extrapolated for the synthesis of specific diastereomers of this compound, are outlined below. researchgate.net

Route A: From 4-Methylpicoline

This approach begins with the reaction of 4-methylpicoline with benzyl (B1604629) chloride. A subsequent selective reduction yields the N-benzyl tetrahydropyridine. This intermediate then undergoes a hydroboration-oxidation sequence using reagents like BF₃·OEt₂, BH₃, and H₂O₂ to introduce the hydroxyl group, which can then be converted to the amine. researchgate.net The stereochemical outcome of the hydroboration step is critical for establishing the desired diastereomer.

Route B: From Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

An alternative and potentially more controlled route starts with ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. This method proceeds through an asymmetric approach to yield a key intermediate, cis-(3R, 4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino) piperidine, which is a precursor for potent protein kinase inhibitors. researchgate.net The use of a chiral auxiliary or catalyst during the reduction of the keto group and subsequent transformations is key to achieving high diastereoselectivity.

The table below summarizes these potential diastereoselective approaches, adapted for the synthesis of this compound.

| Route | Starting Material | Key Steps | Potential Diastereoselective Control |

| A | 4-Methylpicoline | 1. Benzylation2. Selective Reduction3. Hydroboration-Oxidation | The stereochemistry of the hydroboration-oxidation step can be influenced by the choice of reagents and reaction conditions to favor one diastereomer over the other. |

| B | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | 1. Asymmetric Reduction2. Functional Group Interconversion | The use of chiral reducing agents or catalysts during the reduction of the ketone can lead to high enantiomeric and diastereomeric purity of the resulting amino alcohol precursor. |

Further strategies for stereocontrol in piperidine synthesis involve N-directed hydroboration, where the nitrogen substituent, in this case, the benzyl group, can direct the approach of the hydroborating agent. nih.gov Good stereocontrol is often achievable for N-benzyl substrates, influencing the formation of specific diastereomers. nih.gov Additionally, the synthesis of piperidone-based templates and their subsequent reactions can result in mixtures of diastereoisomers, with the ratio being dependent on the specific reaction conditions and substrates used. semanticscholar.org The careful analysis of these diastereomeric ratios, often by NMR spectroscopy, is essential for optimizing the synthesis towards the desired isomer. semanticscholar.org

Ultimately, achieving a high degree of diastereoselectivity in the synthesis of this compound relies on the strategic selection of starting materials, reagents, and reaction pathways that favor the formation of a single diastereomer or a mixture that is easily separable.

Chemical Reactivity and Transformation Mechanisms of 1 Benzyl 3 Methylpiperidin 3 Amine

Reactivity of the Amine Functionality

The primary amine group at the 3-position of the piperidine (B6355638) ring is a key center of reactivity, exhibiting characteristic nucleophilic properties and undergoing various derivatization reactions.

Nucleophilic Properties and Derivatization Potential

The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to 1-Benzyl-3-methylpiperidin-3-amine. This allows it to react with a variety of electrophiles, leading to the formation of new chemical entities. The nucleophilicity of the amine is fundamental to its role as a building block in the synthesis of more complex molecules.

Derivatization of the amine group is a common strategy to introduce diverse functional groups and modulate the physicochemical properties of the parent molecule. For instance, the amine can participate in N-alkylation, N-arylation, and sulfonylation reactions. These transformations are crucial in medicinal chemistry for exploring structure-activity relationships.

Amidation and Condensation Reactions

A prominent reaction of the primary amine in this compound is amidation, which involves its reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. libretexts.org This condensation reaction, where a molecule of water is eliminated, is a fundamental transformation in organic synthesis. libretexts.org The resulting amide bond is a stable linkage found in many biologically active compounds.

Furthermore, the amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines. This two-step process, known as reductive amination, is a powerful method for forming carbon-nitrogen bonds.

Transformations of the Piperidine Ring System

The piperidine ring, a saturated heterocycle, is not inert and can undergo a range of transformations, including oxidation, reduction, and rearrangement reactions. The substituents on the ring, including the benzyl (B1604629) and methyl groups, can influence the regioselectivity and stereoselectivity of these reactions.

Oxidation and Reduction Pathways

Oxidation of the piperidine ring in N-benzylated tertiary amines can occur at the carbon atoms alpha to the nitrogen. For instance, oxidation of similar N-benzylpiperidine derivatives with reagents like ruthenium tetroxide (RuO₄) can lead to the formation of lactams (cyclic amides) by targeting the endocyclic C-H bonds. researchgate.net The reaction can also occur at the benzylic position, leading to debenzylation or formation of benzaldehyde (B42025) and benzoic acid. researchgate.net The presence of the methyl group at the 3-position can influence the site of oxidation.

Reduction of the piperidine ring itself is less common under standard conditions as it is already a saturated system. However, functional groups attached to the ring can be reduced. For example, if a ketone were present on the ring, it could be reduced to a hydroxyl group.

Rearrangement Reactions and Ring Dynamics

The piperidine ring in this compound exists predominantly in a chair conformation to minimize steric strain. chemrevlett.com The substituents on the ring, the benzyl, methyl, and amino groups, can occupy either axial or equatorial positions. The interplay of steric interactions between these substituents governs the conformational equilibrium of the ring.

While specific rearrangement reactions for this compound are not extensively documented in the provided context, substituted piperidines can undergo various rearrangements, often acid- or base-catalyzed, which can lead to changes in the ring structure or the stereochemistry of the substituents.

Benzyl Group Chemistry

The benzyl group attached to the piperidine nitrogen is a significant feature of the molecule, primarily serving as a protecting group for the secondary amine of the piperidine ring. Its removal, known as debenzylation, is a key transformation.

The most common method for debenzylation is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under a hydrogen atmosphere. unisi.it The benzyl group is cleaved, yielding the corresponding secondary amine, 3-methylpiperidin-3-amine, and toluene (B28343) as a byproduct. This deprotection step is often crucial in multi-step syntheses to unmask the piperidine nitrogen for further functionalization.

N-Debenzylation Strategies

The N-benzyl group is a common protecting group for amines due to its general stability and ease of removal under various conditions. The debenzylation of this compound to yield 3-methylpiperidin-3-amine is a crucial step in synthetic pathways where the piperidine nitrogen needs to be deprotected for further functionalization. Several strategies are employed for this transformation, primarily centered around catalytic hydrogenation and its variations.

Catalytic Hydrogenation:

The most prevalent method for N-debenzylation is catalytic hydrogenation. This reaction typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds via the cleavage of the benzylic C-N bond.

The general mechanism involves the adsorption of the N-benzylpiperidine and hydrogen onto the catalyst surface. The benzyl C-N bond is hydrogenolyzed, leading to the formation of toluene and the desired debenzylated piperidine. The efficiency of this process can be influenced by factors such as catalyst type, solvent, temperature, and pressure. In some cases, the addition of an acid can prevent catalyst poisoning by the product amine, though this may necessitate a subsequent neutralization step. wikipedia.org A study on the debenzylation of N-benzyl-4-fluoroaniline highlighted the investigation of reaction kinetics using a Pd-catalyzed hydrogenation. researchgate.net

For instance, the debenzylation of related N-benzylpiperidine derivatives is a key step in the synthesis of pharmaceutically active compounds. Patents for the synthesis of complex molecules containing the (3R,4R)-1-benzyl-4-methylpiperidin-3-yl moiety describe its debenzylation to proceed to the final product, implying the use of standard catalytic hydrogenation conditions. quickcompany.innih.gov

Catalytic Transfer Hydrogenation (CTH):

An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH). This method utilizes a hydrogen donor molecule in the presence of a catalyst, typically Pd/C. Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, 1,4-cyclohexadiene, and hydrazine. mdma.chnih.gov CTH offers the advantage of not requiring specialized high-pressure hydrogenation equipment.

A general procedure for the debenzylation of N-benzyl compounds using ammonium formate and 10% Pd/C in methanol (B129727) at reflux has been reported to be rapid and efficient. mdma.ch This method has been successfully applied to a wide variety of N-benzyl amines, affording the debenzylated products in high yields. mdma.ch While specific data for this compound is not detailed, the general applicability of this method makes it a highly relevant strategy.

Interactive Data Table: Comparison of N-Debenzylation Methods

| Method | Catalyst | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | Pd/C, Pd(OH)₂/C | H₂ gas | MeOH or EtOH, rt to 60°C, 1 atm to high pressure | Clean reaction, high yields | Requires specialized hydrogenation apparatus, potential for catalyst poisoning |

| Catalytic Transfer Hydrogenation | Pd/C | Ammonium formate, 1,4-cyclohexadiene, Formic acid | Refluxing MeOH or EtOH | No high-pressure equipment needed, often faster reactions | May require removal of the hydrogen donor byproducts |

| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | - | Aqueous acetonitrile (B52724) | Chemoselective for N-benzyl groups over some other protecting groups | Use of a stoichiometric oxidant, potential for side reactions |

Electrophilic Aromatic Substitution on the Benzyl Moiety

The benzyl group of this compound contains an aromatic ring that can potentially undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. However, the reactivity of this benzyl group is significantly influenced by the substituent attached to it, in this case, the -CH₂-(3-methyl-3-aminopiperidin-1-yl) group.

The piperidinomethyl group is an alkyl group and is therefore electron-donating through an inductive effect (+I). This effect increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack than benzene itself. As an activating group, it directs incoming electrophiles to the ortho and para positions.

Nitration:

The nitration of the benzyl ring would typically be achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comchemguide.co.uk The electrophile in this reaction is the nitronium ion (NO₂⁺). nih.govyoutube.com Due to the activating nature of the piperidinomethyl substituent, the reaction would be expected to yield a mixture of ortho-nitro and para-nitro substituted products.

However, a significant challenge in this reaction is the basic nature of the piperidine nitrogen. The strongly acidic conditions required for nitration would lead to the protonation of the piperidine nitrogen, forming a piperidinium (B107235) ion. The resulting positively charged substituent, -CH₂-(3-methyl-3-aminopiperidin-1-ylium), would become strongly electron-withdrawing and deactivating, thus hindering the electrophilic substitution on the aromatic ring.

Halogenation:

Halogenation of the benzyl ring, for instance with bromine, would typically require a Lewis acid catalyst such as FeBr₃ or AlBr₃ to generate the electrophilic bromine species. libretexts.orgkhanacademy.orgyoutube.com Similar to nitration, the piperidinomethyl group would direct the substitution to the ortho and para positions.

The challenge of the basic nitrogen remains. The Lewis acid catalyst can complex with the lone pair of electrons on the piperidine nitrogen. This complexation would have a similar deactivating effect as protonation, making the aromatic ring less reactive towards electrophilic attack.

Friedel-Crafts Acylation and Alkylation:

Friedel-Crafts reactions involve the introduction of an acyl or alkyl group onto the aromatic ring using an acyl halide/anhydride or an alkyl halide in the presence of a strong Lewis acid catalyst like AlCl₃. wikipedia.orgsigmaaldrich.com The activating piperidinomethyl group would favor ortho and para substitution.

These reactions are particularly problematic for substrates containing basic amine functionalities. The Lewis acid catalyst will preferentially react with the basic nitrogen of the piperidine ring, forming a stable complex. This not only deactivates the aromatic ring towards electrophilic substitution but also consumes the catalyst. Therefore, Friedel-Crafts reactions are generally not compatible with unprotected N-benzylpiperidines.

Computational Chemistry and Spectroscopic Characterization of 1 Benzyl 3 Methylpiperidin 3 Amine

Molecular Structure Elucidation using Advanced Spectroscopic Techniques (e.g., NMR, FT-IR, UV, Mass Spectrometry)

The definitive structure of 1-Benzyl-3-methylpiperidin-3-amine would be established using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental. ¹H NMR would identify the number of unique protons and their connectivity, with expected signals for the benzyl (B1604629) group's aromatic and methylene (B1212753) protons, the piperidine (B6355638) ring protons, the methyl group protons, and the amine protons. ¹³C NMR would complement this by showing the number of unique carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum would confirm the presence of key functional groups. Characteristic peaks would be expected for N-H stretching of the primary amine, C-H stretching for both aromatic (benzyl) and aliphatic (piperidine and methyl) groups, and C-N stretching. For a related compound, (3R)-1-benzylpiperidin-3-amine, FT-IR data has been recorded, which would serve as a comparative baseline.

Mass Spectrometry (MS): This technique would determine the molecule's exact mass and support its molecular formula (C₁₃H₂₀N₂). Fragmentation patterns observed in the mass spectrum would provide further structural evidence, likely showing the loss of a benzyl group or other fragments.

UV-Vis Spectroscopy: UV-Vis spectroscopy would identify the wavelengths of light absorbed by the molecule, primarily due to the electronic transitions within the benzyl group's aromatic ring.

Quantum Chemical Studies and Theoretical Modeling

Quantum chemical studies, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and properties of molecules. While no specific studies on this compound were found, research on analogous compounds like 1-Benzyl-4-(N-Boc-amino)piperidine demonstrates the application of these methods.

Conformational Analysis and Energy Landscape of Stereoisomers

Computational studies on substituted piperidines, often employing Density Functional Theory (DFT), are used to predict the most stable conformations. nih.gov For the piperidine ring of this compound, two primary chair conformations are possible for each stereoisomer. The relative energies of these conformers are influenced by the axial or equatorial positions of the methyl, amino, and benzyl groups.

Generally, bulky substituents prefer an equatorial position to minimize 1,3-diaxial interactions. The benzyl group on the nitrogen atom can also exist in either an axial or equatorial orientation relative to the piperidine ring. The conformational preference is a delicate balance of steric and electronic factors. nih.gov In the case of N-benzylpiperidines, the equatorial orientation of the benzyl group is often favored.

The stereochemistry at C3 introduces (R) and (S) configurations. For each of these, the methyl and amino groups can be arranged in different spatial orientations. Computational models can calculate the potential energy surface for the rotation of the C-N and C-C bonds, identifying the lowest energy conformers. These calculations are crucial for understanding how the molecule might interact with biological targets, as the three-dimensional structure is a key determinant of biological activity. nih.gov

A hypothetical conformational analysis would involve optimizing the geometry of each possible stereoisomer and its conformers to determine their relative stabilities. The results would typically be presented in a table of relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Stereoisomer | Conformer | Substituent Orientations (3-Me, 3-NH2, 1-Bn) | Relative Energy (kcal/mol) |

| (R) | Chair 1 | Equatorial, Axial, Equatorial | 0.00 (Reference) |

| (R) | Chair 2 | Axial, Equatorial, Equatorial | 1.5 |

| (S) | Chair 1 | Equatorial, Axial, Equatorial | 0.00 (Reference) |

| (S) | Chair 2 | Axial, Equatorial, Equatorial | 1.5 |

| Note: This table is illustrative and based on general principles of conformational analysis of substituted piperidines. Actual values would require specific DFT calculations. |

Advanced Spectroscopic Property Prediction (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. youtube.com These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Calculated NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. researchgate.net The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For complex molecules like this compound, with multiple diastereotopic protons, computational predictions can be particularly helpful in assigning the signals in the experimental spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents a hypothetical set of predicted NMR chemical shifts based on typical values for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | 3.5 - 3.7 | ~55 |

| Benzyl-Aromatic | 7.2 - 7.4 | 127 - 130 |

| Piperidine-CH₂ (various) | 1.5 - 3.0 | 25 - 60 |

| C3-CH₃ | ~1.1 | ~20 |

| NH₂ | 1.5 - 2.5 (broad) | - |

| C3 | - | ~50 |

| Note: These are estimated values. Actual calculated shifts would be obtained from specific DFT calculations. |

Calculated Vibrational Frequencies:

The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies by computing the second derivatives of the energy with respect to the atomic coordinates. dtic.mil The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.netniscpr.res.in

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Amino group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzyl group |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Piperidine and methyl groups |

| C=C Stretch (Aromatic) | 1450 - 1600 | Benzyl group |

| N-H Bend | 1550 - 1650 | Amino group |

| C-N Stretch | 1000 - 1250 | Piperidine and amino groups |

| Note: This table provides expected ranges for the characteristic vibrational modes. |

Mechanistic Studies of Reaction Pathways using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, reaction intermediates, and activation energies. researchgate.net For the synthesis of this compound, a likely synthetic route would involve the reductive amination of a suitable ketone precursor.

A plausible synthetic pathway could start from 1-benzyl-3-methylpiperidin-4-one. The ketone would first react with an ammonia (B1221849) source to form an imine or enamine intermediate. This intermediate would then be reduced to the final amine product. Computational studies can model this entire reaction sequence.

Key aspects that can be investigated computationally include:

Reaction Profile: Calculation of the potential energy surface for the reaction to identify the transition states and intermediates. This helps in understanding the rate-determining step of the reaction. researchgate.net

Stereoselectivity: If the reduction step is stereoselective, computational models can predict the favored diastereomer by comparing the activation energies of the transition states leading to the different products.

Catalyst Effects: If a catalyst is used in the reduction, computational methods can be employed to study the interaction of the catalyst with the substrate and its role in lowering the activation energy. acs.org

For instance, a computational study could compare the energetics of the hydride attack on the imine intermediate from the two different faces, providing a rationale for the observed stereochemical outcome. Such studies are instrumental in optimizing reaction conditions to achieve higher yields and selectivity. nih.gov

Application As a Versatile Chemical Synthon in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The true synthetic power of 1-Benzyl-3-methylpiperidin-3-amine and its derivatives is most evident in their role as advanced intermediates for assembling complex heterocyclic systems, which are prevalent in pharmacologically active compounds. nih.govchemjournal.kz By providing a pre-formed, stereochemically defined piperidine (B6355638) ring, these synthons significantly simplify the synthetic pathways to intricate molecular targets.

A prominent example is the use of a closely related analog, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, as a key intermediate in the industrial synthesis of Tofacitinib. researchgate.net Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. Its structure features a complex pyrrolo[2,3-d]pyrimidine core fused to the piperidine ring. The synthesis of this key piperidine intermediate is a challenging process that often requires multiple steps, including reductions of pyridine (B92270) derivatives and stereoselective transformations to establish the correct relative stereochemistry of the substituents on the piperidine ring. researchgate.net

The use of the pre-assembled (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine allows chemists to couple it directly with the pyrimidine (B1678525) portion of the molecule, streamlining the construction of the final drug and avoiding potential complications in forming the piperidine ring at a later stage. This highlights the role of such building blocks in improving the efficiency and feasibility of synthesizing complex, medicinally relevant heterocyclic scaffolds.

Building Block for Diverse Molecular Architectures

The N-benzylpiperidine motif is a versatile scaffold that medicinal chemists frequently employ to generate diverse molecular architectures with fine-tuned physicochemical and pharmacological properties. nih.gov The piperidine ring offers a three-dimensional structure that can be substituted at various positions, while the benzyl (B1604629) group can be modified or serve as a crucial interaction point, such as through cation-π interactions with biological targets. nih.gov

Research has demonstrated this versatility through the synthesis of numerous compound libraries based on this core. For example, a series of 28 novel derivatives of Donepezil, a drug used for Alzheimer's disease, were synthesized using the N-benzylpiperidine moiety as a central scaffold. nih.gov In this work, the core structure was combined with phthalimide (B116566) or indole (B1671886) moieties to explore new multi-target-directed ligands aimed at inhibiting cholinesterases and preventing β-amyloid aggregation. nih.gov

Furthermore, N-benzyl-4-piperidinecarboxaldehyde serves as another pivotal intermediate for synthesizing not only Donepezil but also other acetylcholinesterase and PI3Kδ inhibitors. google.com The ability to start from a common N-benzylpiperidine building block and systematically introduce different functional groups allows for the efficient exploration of chemical space and the development of new therapeutic agents.

Table 1: Examples of Diverse Molecular Architectures Derived from N-Benzylpiperidine Scaffolds This table is interactive. You can sort and filter the data.

| Base Scaffold/Intermediate | Derived Molecular Architecture | Therapeutic Area/Application |

|---|---|---|

| (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Tofacitinib | Rheumatoid Arthritis (JAK inhibitor) researchgate.net |

| N-Benzylpiperidine | Donepezil Derivatives | Alzheimer's Disease (Cholinesterase inhibitor) nih.gov |

| N-Benzyl-4-piperidinecarboxaldehyde | Donepezil | Alzheimer's Disease (Cholinesterase inhibitor) google.com |

| N-Benzylpiperidine | Paroxetine Intermediates | Antidepressant (SSRI) google.com |

| 4-Benzylpiperidine | RMI-10608 | Antipsychotic (NMDA antagonist) wikipedia.org |

Role in the Development of Chiral Catalysts and Ligands

While direct, widespread application of this compound as a catalyst is not extensively documented, its molecular structure makes it a highly promising candidate for the development of novel chiral ligands and organocatalysts. The compound is inherently chiral and possesses two key nitrogen atoms—a tertiary amine within the piperidine ring and a primary amine at the 3-position. This arrangement, a form of a chiral 1,2-diamine embedded within a conformationally restricted ring, is a hallmark of successful ligands in asymmetric catalysis. mdpi.com

Chiral ligands are fundamental to modern chemistry, enabling the synthesis of single-enantiomer drugs and materials. youtube.com The field of asymmetric catalysis heavily relies on ligands that can form stable complexes with metals (like rhodium, palladium, or copper) and create a chiral environment around the metal center, thereby directing the stereochemical outcome of a reaction. nih.gov Chiral piperidines, dihydropyridines, and other nitrogen-containing heterocycles are prized building blocks for such ligands. nih.govsioc-journal.cnnih.gov

The structural features of this compound are analogous to those used in established catalytic systems:

Chiral Scaffold: The stereocenters on the piperidine ring provide a rigid and predictable three-dimensional framework.

Bidentate Chelation: The two nitrogen atoms are positioned to act as a bidentate ligand, capable of coordinating to a metal center to form a stable five-membered chelate ring, a common feature in effective catalysts.

Tunability: The primary amine offers a site for further modification, allowing for the attachment of other functional groups to fine-tune the steric and electronic properties of the potential catalyst.

Given the success of other chiral diamines and heterocyclic compounds in catalyzing a wide range of enantioselective reactions, including hydrogenations, cycloadditions, and Henry reactions, it is scientifically plausible that this compound could be effectively employed as a precursor to, or a direct component of, new catalytic systems for asymmetric synthesis. mdpi.commdpi.com

Integration into Material Science Research for Novel Compound Generation (theoretical)

The application of this compound in material science remains a theoretical but promising frontier. Its unique combination of a saturated heterocyclic ring, a primary amine, and an aromatic group provides multiple avenues for its incorporation into advanced materials such as functional polymers, supramolecular assemblies, and smart materials.

One potential application lies in its use as a functional monomer in polymerization reactions. Research has shown that other piperidine-containing monomers, such as 1-chloro-3-piperidine-2-propyl methacrylate, can undergo radical polymerization to create "smart" polymers that exhibit sensitivity to environmental stimuli like temperature and pH. researchcommons.org The primary amine of this compound could be readily functionalized with a polymerizable group (e.g., an acrylate (B77674) or vinyl group), allowing it to be integrated into polymer chains. The basicity of the piperidine nitrogen would likely impart pH-responsive properties to the resulting material, causing it to swell or shrink in response to changes in acidity.

A second theoretical avenue is in the field of supramolecular chemistry and self-assembling materials. The structure of this compound offers distinct non-covalent interaction sites:

Hydrogen Bonding: The primary amine is a strong hydrogen bond donor and acceptor.

π-π Stacking: The aromatic benzyl group can participate in π-π stacking interactions with other aromatic systems.

These interactions are the driving forces behind the self-assembly of molecules into ordered, higher-level structures like gels, liquid crystals, or nanofibers. By designing complementary molecules, it is conceivable that this compound could serve as a building block for creating functional materials where the piperidine unit provides a structural scaffold and the benzyl group directs the assembly process. Such materials could find applications in areas like drug delivery, where cyclodextrin-based platforms are functionalized with amino groups to create sophisticated carriers, or in the development of new sensor technologies. mdpi.com

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The chemical industry is increasingly shifting towards "green" chemistry principles, prioritizing methods that are environmentally benign and efficient. For the synthesis of substituted piperidines like 1-Benzyl-3-methylpiperidin-3-amine, this translates to a focus on developing more sustainable and atom-economical routes. ajchem-a.comajchem-a.com

Current research highlights several promising avenues. One-pot, multi-component reactions are gaining traction as they streamline synthetic processes, reduce waste, and save energy. growingscience.com The use of non-toxic, recyclable catalysts, such as certain metal oxides or organocatalysts, in aqueous media represents a significant step forward in green synthesis. ajchem-a.comgrowingscience.com For instance, water-mediated intramolecular cyclization has been explored for the synthesis of substituted piperidinols, offering a more environmentally friendly alternative to traditional methods. nih.gov

Furthermore, biocatalysis presents a highly sustainable approach. Enzymes, such as transaminases, can be employed for the asymmetric synthesis of chiral cyclic amines from readily available starting materials like ω-chloroketones. acs.org This method offers high enantioselectivity and operates under mild conditions, reducing the environmental impact of the synthesis. acs.org The application of these green methodologies to the synthesis of this compound could lead to more cost-effective and ecologically responsible production.

Table 1: Comparison of Synthetic Approaches for Piperidine (B6355638) Derivatives

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Solvents | Often uses volatile organic compounds (VOCs) | Prefers water or solvent-free conditions ajchem-a.com |

| Catalysts | May use stoichiometric, toxic reagents | Employs catalytic, recyclable, and non-toxic materials growingscience.com |

| Process | Multi-step with intermediate isolation | Often one-pot, multi-component reactions ajchem-a.comgrowingscience.com |

| Atom Economy | Can be low due to by-products | Generally higher, minimizing waste ajchem-a.com |

| Energy Use | Often requires harsh conditions (high temp/pressure) | Tends to use milder reaction conditions nih.govacs.org |

Exploration of Novel Reaction Pathways and Mechanistic Insights

Beyond sustainability, the discovery of novel reaction pathways is crucial for accessing new derivatives and improving synthetic efficiency. For piperidine synthesis, researchers are exploring innovative strategies such as the catalytic enantioselective functionalization of pyridines. acs.org This involves a dearomatization/enantioselective borylation sequence to create chiral piperidines from simple starting materials. acs.org

Intramolecular cyclizations remain a cornerstone of piperidine synthesis, with ongoing research into new catalytic systems. nih.govmdpi.com This includes radical-mediated cyclizations of amino-aldehydes catalyzed by transition metals like cobalt, and reductive hydroamination/cyclization cascades of alkynes. mdpi.com Understanding the mechanisms of these reactions is paramount for optimizing them. For example, computational studies have provided mechanistic insights into copper-catalyzed radical-relay reactions, which are effective for C(sp³)–H functionalization, a key step in creating substituted piperidines. rsc.org

A deeper understanding of reaction mechanisms, such as those involved in organocatalyzed cycloaddition reactions, can lead to better control over stereoselectivity and reaction outcomes. nih.gov The application of these novel pathways and the mechanistic knowledge gained could enable the synthesis of previously inaccessible analogues of this compound with unique properties and functionalities.

Advanced Computational Modeling for Reactivity and Selectivity Prediction

Computational chemistry has become an indispensable tool in modern chemical research. Advanced computational modeling, particularly using Density Functional Theory (DFT), offers powerful predictive capabilities for understanding the reactivity and selectivity of molecules like this compound. elsevierpure.comresearchgate.net

DFT calculations can be used to investigate the electronic properties of molecules, helping to predict their stability and reactivity. elsevierpure.comresearchgate.net For instance, the analysis of frontier molecular orbitals (HOMO-LUMO) can shed light on charge transfer interactions within a molecule, which is crucial for understanding its chemical behavior. researchgate.net Such studies have been applied to various piperidine derivatives to correlate their structure with their reactivity. elsevierpure.com

Furthermore, computational models can elucidate complex reaction mechanisms. By calculating the energy barriers of different reaction pathways, researchers can predict the most likely outcome of a reaction and identify key transition states. nih.gov This predictive power allows for the rational design of catalysts and reaction conditions to favor the desired product, saving significant time and resources in the laboratory. For the synthesis of this compound, computational screening of potential catalysts and reaction pathways can accelerate the development of more efficient and selective synthetic routes. elsevierpure.com

Expansion of Applications in Non-Pharmaceutical Chemical Synthesis and Materials Innovation

While piperidine derivatives are well-established in the pharmaceutical industry, there is a growing interest in their application in non-pharmaceutical fields. ijnrd.orgencyclopedia.pub The unique structural and chemical properties of compounds like this compound make them attractive building blocks for a variety of materials and specialty chemicals.

In agrochemicals, piperidine derivatives have shown biological activity against pests and are being explored for the development of new pesticides and insecticides. ijnrd.orgresearchgate.net The versatility of the piperidine ring also allows for its use as a scaffold in the synthesis of corrosion inhibitors and as a component in the production of dyes and pigments. ijnrd.org

In the realm of materials science, piperidine derivatives can serve as ligands in catalysis or as monomers in polymer synthesis. researchgate.netnih.gov Their ability to coordinate with metal ions makes them suitable for creating novel catalysts with specific activities. The incorporation of the 1-benzylpiperidine (B1218667) moiety into polymer backbones could also impart unique thermal or optical properties to the resulting materials. As research continues to uncover the diverse reactivity of this class of compounds, new and innovative applications in materials science are expected to emerge.

常见问题

Basic Research Questions

Q. How can the synthesis of 1-Benzyl-3-methylpiperidin-3-amine be optimized for improved yield and purity in academic settings?

- Methodological Answer : The synthesis typically involves multi-step reactions, including piperidine ring formation and substitution with benzyl/methyl groups. Key steps include:

- N-acylation of precursor amines followed by quaternization using benzyl halides .

- Reductive amination with methanolic methylamine and titanium(IV) isopropoxide as a catalyst to stabilize intermediates .

- Continuous flow reactors may enhance reaction efficiency and reduce side products .

- Analytical Monitoring : Use HPLC and NMR to track reaction progress and confirm structural integrity .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) for stereochemical confirmation and functional group analysis .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography for resolving chiral centers, especially in diastereomeric salts formed during chiral resolution .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what methods are used to isolate specific enantiomers?

- Methodological Answer :

- Stereochemical variations (e.g., (3R,4R)- vs. (3S,4S)-configurations) significantly alter receptor binding affinity. For example, (3R,4R)-isomers show enhanced interactions with σ-1 receptors .

- Chiral Resolution : Use chiral acids like ditoluoyl-(L)-tartaric acid to separate enantiomers via diastereomeric salt crystallization .

- Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., Ru-based catalysts) during reductive amination to favor specific stereoisomers .

Q. What experimental strategies are recommended to resolve contradictions in reported solubility data for this compound derivatives?

- Methodological Answer :

- Standardized Solubility Assays : Use buffered solutions (pH 7.4) and quantify solubility via UV-Vis spectroscopy or HPLC .

- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to assess polymorphic forms, which may explain solubility discrepancies .

- Co-solvent Screening : Test solubility in DMSO-water or PEG-based systems to identify formulation-compatible conditions .

Q. How can researchers design binding assays to evaluate the interaction of this compound with σ-1 receptors or other neurological targets?

- Methodological Answer :

- Radioligand Displacement Assays : Use [³H]-pentazocine as a σ-1 receptor ligand and measure IC₅₀ values via scintillation counting .

- Surface Plasmon Resonance (SPR) : Immobilize receptor proteins on sensor chips to quantify binding kinetics (ka/kd) in real-time .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and guide mutagenesis studies .

Q. What strategies mitigate side reactions during functionalization of the piperidine ring in this compound?

- Methodological Answer :

- Protecting Group Chemistry : Temporarily block reactive amines with Boc or Fmoc groups before introducing benzyl/methyl substituents .

- Low-Temperature Conditions : Perform alkylation at −78°C to minimize over-alkylation or ring-opening side reactions .

- Catalytic Regioselectivity : Use Pd/Cu catalysts to direct substitutions to specific positions (e.g., C-3 vs. C-4) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported pharmacological data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized metrics (e.g., pIC₅₀) and normalize for assay conditions (e.g., cell line, incubation time) .